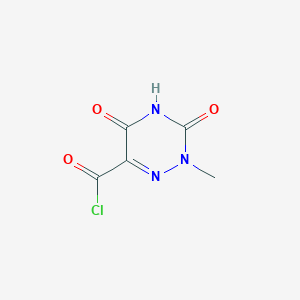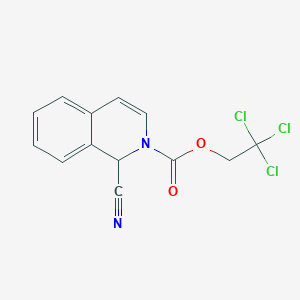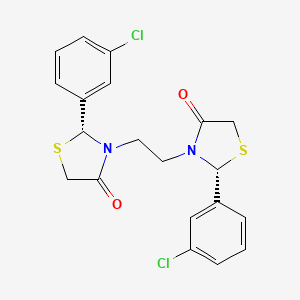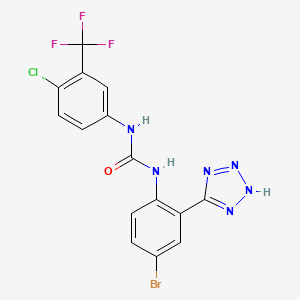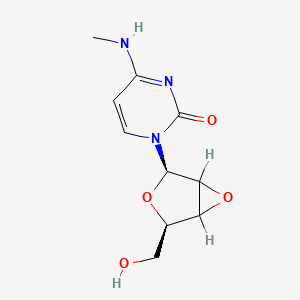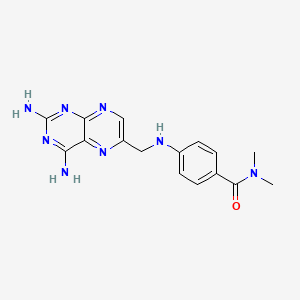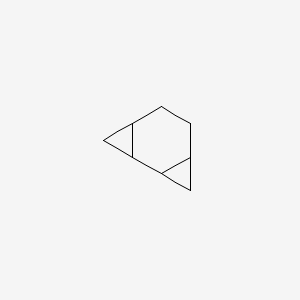
Tricyclo(5.1.0.02,4)octane, anti
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo(5.1.0.02,4)octane, anti, is a unique and structurally complex organic compound. It belongs to the class of tricyclic hydrocarbons, characterized by three interconnected ring systems. This compound is notable for its strained ring structure, which imparts significant reactivity and makes it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo(5.1.0.02,4)octane, anti, typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of cyclopropane derivatives, which undergo ring expansion and rearrangement to form the tricyclic structure. The reaction conditions often require the presence of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods: While industrial-scale production methods for this compound, are less common due to its specialized applications, the compound can be synthesized using batch reactors where precise control over temperature and pressure is maintained. Catalysts may be employed to enhance the yield and selectivity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Tricyclo(5.1.0.02,4)octane, anti, undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained ring systems.
Substitution: Halogenation and other substitution reactions are common, often facilitated by the strained nature of the rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium or platinum catalysts is typical.
Substitution: Halogenating agents like bromine or chlorine in the presence of light or catalysts.
Major Products: The major products of these reactions include various halogenated derivatives, alcohols, ketones, and reduced hydrocarbons, depending on the specific reaction conditions employed .
Wissenschaftliche Forschungsanwendungen
Tricyclo(5.1.0.02,4)octane, anti, finds applications in several scientific fields:
Chemistry: It serves as a model compound for studying ring strain and reactivity.
Biology: Its derivatives are explored for potential biological activity.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Wirkmechanismus
The mechanism by which Tricyclo(5.1.0.02,4)octane, anti, exerts its effects is largely dependent on its interaction with other molecules. The strained ring system can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby influencing biological pathways and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Tricyclo(5.1.0.02,4)octane, syn: Another isomer with different spatial arrangement.
Bicyclo(4.2.0)octane: A less strained bicyclic compound.
Cyclopropane derivatives: Simpler structures with similar reactivity due to ring strain.
Uniqueness: Tricyclo(5.1.0.02,4)octane, anti, is unique due to its highly strained tricyclic structure, which imparts significant reactivity and makes it a valuable compound for studying ring strain and its effects on chemical reactivity .
This comprehensive overview highlights the significance of this compound, in various scientific and industrial applications, emphasizing its unique properties and potential for future research.
Eigenschaften
CAS-Nummer |
277-05-4 |
|---|---|
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
tricyclo[5.1.0.02,4]octane |
InChI |
InChI=1S/C8H12/c1-2-6-4-8(6)7-3-5(1)7/h5-8H,1-4H2 |
InChI-Schlüssel |
XQEJJLIDZZEQHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC2C3C1C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


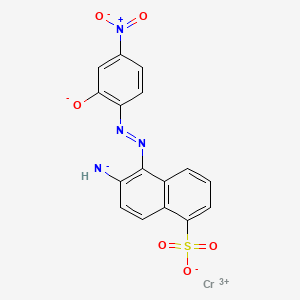
![8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12793355.png)
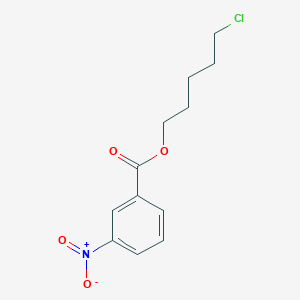
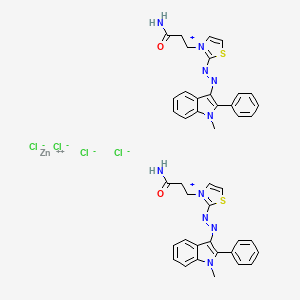
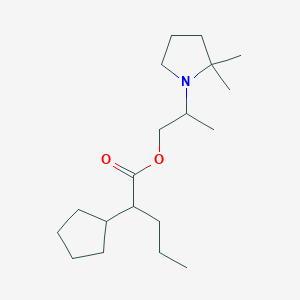
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793373.png)
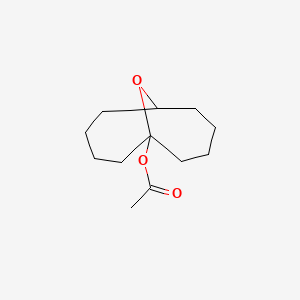
![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)
